molecular formula C16H8Br2F6O2 B8262382 1-bromo-4-[(Z)-3-(4-bromophenoxy)-1,1,1,4,4,4-hexafluorobut-2-en-2-yl]oxybenzene

1-bromo-4-[(Z)-3-(4-bromophenoxy)-1,1,1,4,4,4-hexafluorobut-2-en-2-yl]oxybenzene

Cat. No.: B8262382
M. Wt: 506.03 g/mol
InChI Key: LTTXWCWSBQWNOD-YPKPFQOOSA-N
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Description

1-bromo-4-[(Z)-3-(4-bromophenoxy)-1,1,1,4,4,4-hexafluorobut-2-en-2-yl]oxybenzene is a complex organic compound characterized by its unique structure, which includes bromine, phenoxy, and hexafluorobut-2-en-2-yl groups

Preparation Methods

The synthesis of 1-bromo-4-[(Z)-3-(4-bromophenoxy)-1,1,1,4,4,4-hexafluorobut-2-en-2-yl]oxybenzene typically involves multiple steps, starting from simpler organic molecules. The synthetic route often includes:

    Bromination: Introduction of bromine atoms into the benzene ring.

    Phenoxy Group Addition: Attachment of the phenoxy group to the brominated benzene.

    Hexafluorobut-2-en-2-yl Group Addition: Incorporation of the hexafluorobut-2-en-2-yl group through a series of reactions involving fluorination and alkylation.

Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

1-bromo-4-[(Z)-3-(4-bromophenoxy)-1,1,1,4,4,4-hexafluorobut-2-en-2-yl]oxybenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form different products, depending on the reagents used.

    Addition Reactions: The double bond in the hexafluorobut-2-en-2-yl group can participate in addition reactions.

Common reagents used in these reactions include halogens, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-bromo-4-[(Z)-3-(4-bromophenoxy)-1,1,1,4,4,4-hexafluorobut-2-en-2-yl]oxybenzene has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-bromo-4-[(Z)-3-(4-bromophenoxy)-1,1,1,4,4,4-hexafluorobut-2-en-2-yl]oxybenzene involves its interaction with molecular targets, such as enzymes or receptors. The specific pathways and targets depend on the context of its application, whether in biological systems or chemical processes.

Comparison with Similar Compounds

Similar compounds to 1-bromo-4-[(Z)-3-(4-bromophenoxy)-1,1,1,4,4,4-hexafluorobut-2-en-2-yl]oxybenzene include:

    1-bromo-4-phenoxybenzene: Lacks the hexafluorobut-2-en-2-yl group.

    4-bromodiphenyl ether: Similar structure but without the hexafluorobut-2-en-2-yl group.

    4-bromophenyl phenyl ether: Another related compound with a simpler structure.

The uniqueness of this compound lies in its combination of bromine, phenoxy, and hexafluorobut-2-en-2-yl groups, which confer distinct chemical properties and reactivity.

Properties

IUPAC Name

1-bromo-4-[(Z)-3-(4-bromophenoxy)-1,1,1,4,4,4-hexafluorobut-2-en-2-yl]oxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8Br2F6O2/c17-9-1-5-11(6-2-9)25-13(15(19,20)21)14(16(22,23)24)26-12-7-3-10(18)4-8-12/h1-8H/b14-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTTXWCWSBQWNOD-YPKPFQOOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC(=C(C(F)(F)F)OC2=CC=C(C=C2)Br)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1O/C(=C(/C(F)(F)F)\OC2=CC=C(C=C2)Br)/C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8Br2F6O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.03 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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